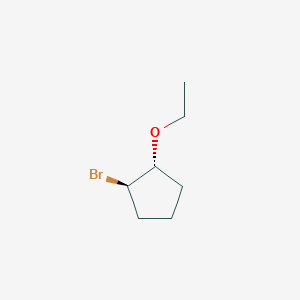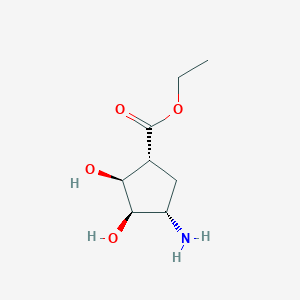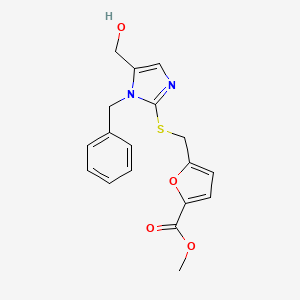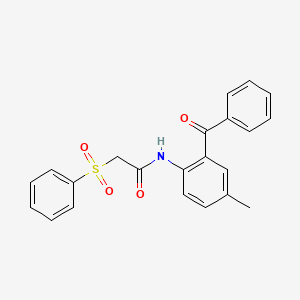
N-(2-benzoyl-4-methylphenyl)-2-(phenylsulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-methylphenyl)-2-(phenylsulfonyl)acetamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase 5 (PTK5). PTK5 has been shown to play a role in cancer cell proliferation, migration, and invasion, making it an attractive target for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Prodrug Development and Stability
One research avenue explores the compound's potential as a prodrug, particularly in the context of sulfonamide derivatives. A study by Larsen, Bundgaard, and Lee (1988) investigated various N-acyl derivatives of N-methylsulfonamides, focusing on their stability, hydrolysis kinetics, and enzymatic hydrolysis to yield parent sulfonamides. This research highlights the compound's application in enhancing the solubility and lipophilicity of pharmaceuticals, showcasing its relevance in prodrug formulation (Larsen, Bundgaard, & Lee, 1988).
Antimalarial and Antiviral Potential
Another significant application is in the development of antimalarial and potentially antiviral drugs. Fahim and Ismael (2021) conducted a theoretical investigation on sulfonamide derivatives, including N-(phenylsulfonyl)acetamide, highlighting their reactivity and antimalarial activity. The study presents these compounds as promising candidates for COVID-19 drug development, underscoring their potential in addressing global health challenges (Fahim & Ismael, 2021).
Synthesis and Antimicrobial Activity
Research also delves into the synthesis of novel compounds derived from sulfonamide derivatives, assessing their antimicrobial properties. Fahim and Ismael (2019) explored the synthesis of new sulfonamide derivatives, examining their reactivity with nitrogen-based nucleophiles. Their findings revealed good antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Photoregulated Release and Uptake of Pharmaceuticals
Gong, Wong, and Lam (2008) investigated the use of azobenzene-containing functional monomers for creating photoresponsive molecularly imprinted hydrogel materials. These materials aim at the photoregulated release and uptake of pharmaceuticals, such as acetaminophen (N-(4-hydroxyphenyl)acetamide), in biocompatible aqueous media. This research opens new pathways for controlled drug delivery systems (Gong, Wong, & Lam, 2008).
Enhanced Water Treatment Technologies
Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers. These membranes demonstrated improved water flux and dye rejection capabilities, indicating the compound's application in enhancing water treatment technologies (Liu et al., 2012).
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-N-(2-benzoyl-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-16-12-13-20(19(14-16)22(25)17-8-4-2-5-9-17)23-21(24)15-28(26,27)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGYSMWESITYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

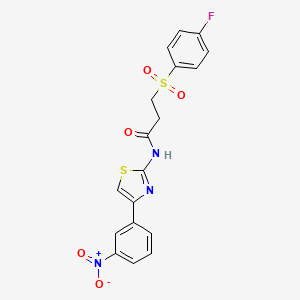
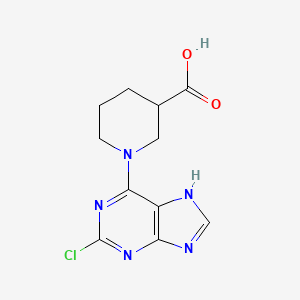

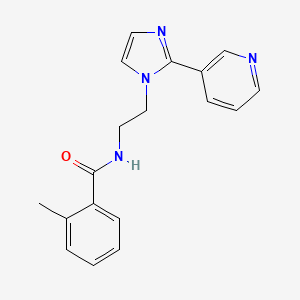
![Methyl 5-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2831932.png)
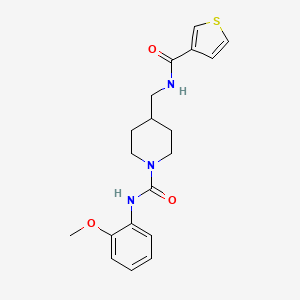
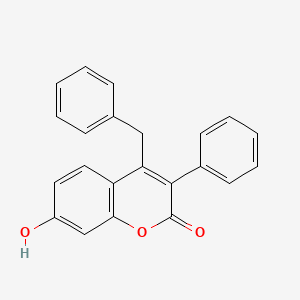

![[3-[(Pyridin-4-yl)thio]phenyl]methanol](/img/structure/B2831938.png)

